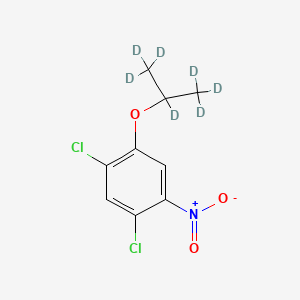

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated compound with the molecular formula C9H2D7Cl2NO3 and a molecular weight of 257.12 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a yellow solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, ethanol, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the chlorine atoms.

Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.

Oxidation: Various oxidized derivatives depending on the conditions used.

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:

Proteomics Research: As a biochemical tool for studying protein interactions and functions.

Environmental Studies: Used as a standard for detecting environmental pollutants.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.

2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.

2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.

Uniqueness

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.

Actividad Biológica

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether (CAS No. 1346604-56-5) is a synthetic compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on available scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of dichloro and nitro groups on a phenyl ring, which significantly influences its biological interactions. The deuterated isopropyl ether moiety enhances its stability and tracking in metabolic studies.

The biological activity of this compound is primarily linked to its potential as a genotoxic agent. Genotoxic compounds can cause damage to the genetic material within a cell, leading to mutations and potentially cancer. The mechanism often involves the formation of reactive oxygen species (ROS) or direct interaction with DNA.

- Genotoxicity : Studies have indicated that compounds with similar structures can induce DNA damage through oxidative stress or direct alkylation of DNA bases. This leads to mutations that can disrupt normal cellular functions .

- Cell Cycle Disruption : The compound may interfere with normal cell cycle progression, leading to apoptosis or necrosis in affected cells. This effect is often assessed using flow cytometry to evaluate cell cycle phases and apoptosis markers .

In Vitro Studies

In vitro assays have been conducted to evaluate the genotoxic potential of this compound using various mammalian cell lines:

Case Studies

- Case Study on Carcinogenic Potential : A study involving high-throughput screening of various compounds, including derivatives of this compound, demonstrated its ability to induce chromosomal aberrations in vitro at concentrations affecting less than 60% cell viability. This suggests a threshold for genotoxic effects that could be relevant for risk assessment in environmental exposure scenarios .

- Metabolic Activation Studies : Research utilizing primary hepatocyte cultures has shown that metabolic activation is crucial for the genotoxic effects of this compound, highlighting the role of liver enzymes in converting it into more reactive forms that can interact with cellular macromolecules .

Applications in Research

The unique properties of this compound make it valuable for several applications:

- Pharmacokinetic Studies : Due to its deuterated nature, it serves as a tracer in metabolic studies to understand how similar compounds are processed in biological systems.

- Toxicological Assessments : Its potential as a genotoxic agent positions it as a candidate for further studies aimed at understanding environmental risks associated with exposure to similar compounds.

Propiedades

IUPAC Name |

1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMRJRYGHZJID-TXVPSQRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.